Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate
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Overview
Description
Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the benzimidazole family, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps, starting with the formation of the pyrido[1,2-a]benzimidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization introduces the cyano and sulfanyl groups, followed by esterification to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the sulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Amines from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In the materials industry, this compound could be used in the development of advanced materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate
N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
Uniqueness: Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate stands out due to its specific structural features, such as the presence of both cyano and sulfanyl groups, which may confer unique reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed insight into this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-25-18(24)9-13(23)11-26-17-8-12(2)14(10-20)19-21-15-6-4-5-7-16(15)22(17)19/h4-8H,3,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNCYQEFQYJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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